2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[4-[3-(4-bromo-2-chlorophenoxy)propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrClN2O2/c16-13-2-3-15(14(17)12-13)21-11-1-4-18-5-7-19(8-6-18)9-10-20/h2-3,12,20H,1,4-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMALYGJIBWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=C(C=C(C=C2)Br)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenol Halogenation and Ether Formation
Starting from 3-bromo-2-chlorophenol, the phenol is alkylated with 1,3-dibromopropane in the presence of potassium carbonate in acetone under reflux conditions to form 1-(3-bromopropoxy)-3-bromo-2-chlorobenzene derivatives.
This step involves nucleophilic substitution where the phenolic oxygen attacks one end of the dibromopropane, displacing bromide and forming the ether linkage.
Conversion to Azidopropoxy Intermediate
The bromopropyl ether intermediate is then converted to the corresponding azide by reaction with azidotrimethylsilane and cesium fluoride in DMF at 50 °C for 4 hours.
This azide intermediate is a key precursor for subsequent substitution reactions.
Piperazine Functionalization
Alkylation of Piperazine
The azidopropyl intermediate is reacted with piperazine to form the 3-(4-bromo-2-chlorophenoxy)propyl-piperazine derivative.
The nucleophilic nitrogen of piperazine attacks the azide or halogenated propyl chain to form the substituted piperazine.
Introduction of the Ethanol Group on Piperazine
The piperazine nitrogen is further functionalized with an ethanol substituent, typically by reaction with 2-chloroethanol or ethylene oxide under basic conditions.
This step yields 2-(4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol as the final product.
Alternative Synthetic Routes and Oxidation Steps
Some methods involve oxidation of intermediate alcohols to aldehydes followed by further functional group transformations.
For example, oxidation of this compound to the corresponding aldehyde using Jones reagent (chromium trioxide and sulfuric acid) or other oxidants, followed by further reaction to stabilize or derivatize the compound.
Oxidation agents such as chromium-based reagents, manganese, nickel, selenium compounds, or peroxides (hydrogen peroxide, potassium peroxodisulfate) are used depending on the desired selectivity and yield.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Phenol alkylation | 3-bromo-2-chlorophenol, 1,3-dibromopropane, K2CO3, acetone reflux | Reflux (~56°C) | ~80-90 | Monitored by TLC; ether formation |
| Azidation of bromopropyl intermediate | Azidotrimethylsilane, CsF, DMF | 50 °C, 4 hours | ~85 | Efficient substitution to azide |
| Piperazine alkylation | Piperazine, azide intermediate | Room temp to reflux | 70-80 | Nucleophilic substitution on azide or halogen |
| Ethanol substitution on piperazine | 2-chloroethanol or ethylene oxide, base | Room temp to 60 °C | 75-85 | Formation of ethanol substituent on piperazine nitrogen |
| Oxidation (optional) | Jones reagent or other oxidants | 0-25 °C | Variable | For aldehyde or acid intermediate formation |
Research Findings and Optimization Notes
The use of 1,3-dibromopropane provides a reactive alkylating agent but requires careful control to avoid over-alkylation or side reactions.
Azidation with azidotrimethylsilane and CsF in DMF is a mild and high-yielding method for introducing the azide group, which can be further converted to amines or used in click chemistry.
Piperazine alkylation is sensitive to reaction conditions; controlling stoichiometry and temperature is critical to maximize yield and minimize side products.
Introduction of the ethanol group on piperazine nitrogen can be achieved via reaction with 2-chloroethanol or ethylene oxide; the latter may require careful handling due to its reactivity and toxicity.
Oxidation steps, if required, should be carefully optimized to prevent over-oxidation or degradation of sensitive halogenated aromatic rings.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo and chloro substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of 2-(4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazin-1-yl)acetaldehyde or 2-(4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazin-1-yl)acetic acid.
Reduction: Formation of 2-(4-(3-(4-hydroxyphenoxy)propyl)piperazin-1-yl)ethanol.
Substitution: Formation of 2-(4-(3-(4-azidophenoxy)propyl)piperazin-1-yl)ethanol or 2-(4-(3-(4-mercaptophenoxy)propyl)piperazin-1-yl)ethanol.
Scientific Research Applications
2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to and modulating the activity of certain receptors in the body.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Key Structural Features
The compound shares a core piperazine-ethanol motif with multiple antipsychotic and bioactive molecules (Table 1). Differences arise in the aryl/heteroaryl substituents and their positions:
Impact of Substituents on Activity
- Phenothiazine vs. Phenoxy: Perphenazine’s phenothiazine core (with sulfur and nitrogen) confers potent dopamine receptor antagonism, whereas the target compound’s phenoxy group may shift selectivity toward adrenergic or serotoninergic receptors .
- Thioxanthene Derivatives: Clopenthixol and flupentixol feature thioxanthene rings, which improve blood-brain barrier penetration compared to simpler phenoxy derivatives .
Physicochemical Properties
- Solubility: Expected to be soluble in polar aprotic solvents (e.g., methanol, DCM) but poorly soluble in non-polar solvents (e.g., ether) due to the hydroxyl and piperazine groups .
- pKa: Estimated ~8–9 (piperazine nitrogen) and ~14–15 (ethanol hydroxyl), similar to perphenazine derivatives .
Antiproliferative Activity (Analog-Based Inference)
Piperazine-ethanol derivatives with halogenated aryl groups (e.g., Compound 17, 4-bromobenzoyl) exhibit IC₅₀ values in the micromolar range against cancer cell lines, suggesting the target compound may share similar antiproliferative mechanisms .
CNS Activity
- Dopamine Receptor Affinity: Perphenazine’s phenothiazine core achieves sub-nanomolar D₂ receptor binding, while the target compound’s phenoxy group may reduce potency but improve selectivity for other receptors .
- Behavioral Studies: Clopenthixol’s thioxanthene moiety reduces extrapyramidal side effects compared to phenothiazines; the target compound’s phenoxy group might offer a similar advantage .
Biological Activity
2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol is a piperazine derivative that has garnered attention due to its potential biological activities. This compound features a bromo-chlorophenoxy group linked to a piperazine ring and an ethanol moiety, suggesting a diverse range of interactions with biological targets.
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 4-bromo-2-chlorophenol and 1,3-dibromopropane.
- Ether Formation : The phenol reacts with dibromopropane in the presence of a base, forming an ether.
- Piperazine Introduction : The ether is then reacted with piperazine to yield the piperazine derivative.
- Ethanol Addition : Finally, ethylene oxide is used to introduce the ethanol group.
This process results in a compound characterized by its unique structure, which may influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, studies have shown that certain piperazine derivatives demonstrate comparable efficacy to standard antimicrobial agents like ciprofloxacin and fluconazole . While specific data on this compound is limited, its structural analogs suggest potential effectiveness against various microbial strains.
Anticancer Activity
In vitro studies on similar compounds have revealed anticancer properties, particularly through assays such as the MTT assay. Compounds with structural similarities have shown varying degrees of cytotoxicity against cancer cell lines . The mechanism of action typically involves inducing apoptosis or inhibiting cell proliferation, although specific studies on this compound are still required to establish its efficacy.
The biological activity of this compound may involve:
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing dopaminergic pathways.
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic processes.
- Signaling Pathway Alteration : Modulating pathways that regulate cellular functions and responses.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:
- Molecular Docking Studies : Similar compounds have been evaluated using molecular docking techniques to predict their interaction with various biological targets. These studies suggest that modifications in the piperazine structure can significantly alter binding affinity and selectivity .
- Selectivity Profiles : Research on related dopamine receptor agonists indicates that structural modifications can lead to selective activity at specific receptor subtypes, which may be relevant for developing treatments for neuropsychiatric disorders .
Comparative Analysis Table
Q & A
Q. What synthetic routes are most effective for preparing 2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol, and how can intermediates be characterized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves:
Step 1: Alkylation of 4-bromo-2-chlorophenol with 1,3-dibromopropane to form the phenoxypropyl bromide intermediate.
Step 2: Reaction of this intermediate with piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) to form the piperazine-propylphenoxy adduct.
Step 3: Hydroxyethylation using ethylene oxide or 2-bromoethanol to introduce the ethanol moiety.
Characterization:
- NMR (¹H/¹³C): Confirm the absence of residual starting materials (e.g., piperazine protons at δ 2.5–3.5 ppm).
- Mass Spectrometry: Verify the molecular ion peak (expected m/z ~444–446 for [M+H]+ considering isotopic Br/Cl patterns) .
- HPLC-PDA: Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How can researchers validate the structural integrity of this compound against common synthetic impurities?
Methodological Answer: Common impurities include unreacted piperazine or incomplete hydroxyethylation byproducts. Analytical strategies include:
- HPLC-MS/MS: Compare retention times and fragmentation patterns with reference standards (e.g., perphenazine-related impurities in ).
- TLC: Use silica gel plates with ethyl acetate/methanol (9:1) to detect low-polarity impurities (Rf ~0.6 for the target compound).
- Thermogravimetric Analysis (TGA): Confirm thermal stability up to 150°C, ruling out solvent residues .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the dopamine receptor binding affinity of this compound?
Methodological Answer: In vitro binding assays:
Radioligand Displacement: Use [³H]spiperone for D2 receptor binding in rat striatal membranes.
- Incubate membranes with the compound (0.1 nM–10 μM) and measure IC50 values.
- Compare with reference antipsychotics (e.g., fluphenazine IC50 ~2 nM ).
Functional Assays: Measure cAMP inhibition in HEK293 cells expressing human D2 receptors.
- Use forskolin-stimulated cAMP production and quantify inhibition via ELISA.
Data Interpretation:
Q. How can contradictory solubility data across studies be resolved, and what formulation strategies mitigate this issue?
Methodological Answer: Contradictory Solubility:
- Discrepancies arise from solvent polarity (e.g., DMSO vs. water ).
- Experimental Resolution:
- Use shake-flask method in buffered solutions (pH 1–7.4) at 25°C.
- Analyze via UV-Vis spectrophotometry (λmax ~270 nm for aromatic absorption).
Formulation Strategies:
Q. What computational methods predict the metabolic stability of this compound, and how do they align with in vitro liver microsome data?
Methodological Answer: In Silico Prediction:
- CYP450 Metabolism: Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., piperazine N-oxidation or ethanol glucuronidation).
- Docking Studies: Map interactions with CYP3A4/2D6 isoforms.
In Vitro Validation:
- Human Liver Microsomes (HLM): Incubate the compound (1–100 μM) with NADPH.
- Quantify parent compound depletion via LC-MS.
- Compare half-life (t1/2) with control (e.g., testosterone for CYP3A4 activity).
Key Findings:
- Piperazine derivatives often show moderate microsomal stability (t1/2 ~30–60 min), necessitating prodrug strategies .
Key Considerations for Researchers
- Toxicity Screening: Prioritize hERG channel inhibition assays to assess cardiac risk .
- Crystallography: Explore polymorphic forms using X-ray diffraction (single-crystal growth in ethanol/water mixtures) .
- Contradictory Data: Always cross-validate results using orthogonal methods (e.g., SPR vs. radioligand binding for receptor affinity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
